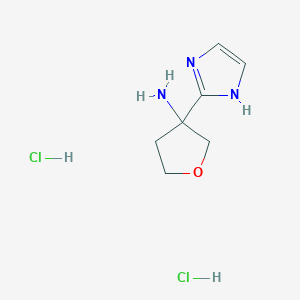

3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Description

3-(1H-Imidazol-2-yl)oxolan-3-amine dihydrochloride is a heterocyclic compound featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with both an amine group and a 1H-imidazol-2-yl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for synthetic applications. Its molecular formula is inferred as C₇H₁₂Cl₂N₄O, with a monoisotopic mass of ~242.03 Da.

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMIUIHSZUMCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=NC=CN2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves multiple steps, starting with the formation of the imidazole ring. The imidazole ring can be synthesized using glyoxal and ammonia Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

Ring Systems

- Oxolan (Tetrahydrofuran) : The target compound’s oxolan ring provides an oxygen heteroatom, influencing electronic properties and hydrogen-bonding capacity.

- Cyclobutane : (1r,3r)-3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride () has a strained four-membered ring, reducing conformational flexibility compared to oxolan.

- Piperidine : 3-(1H-Imidazol-4-yl)piperidine dihydrochloride () features a six-membered nitrogen-containing ring, altering basicity and steric bulk.

- Tetrahydroindolizinone: The Factor Xia inhibitor 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one () includes a fused bicyclic system, enabling unique binding interactions.

Imidazole Substituent Position

- Imidazol-2-yl : Present in the target compound and the cyclobutane analog (), this position favors specific hydrogen-bonding interactions.

- Imidazol-1-yl: Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride () places the imidazole at the 1-position, affecting reactivity and steric hindrance.

Functional Group Variations

Biological Activity

3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features an oxolane ring and an imidazole moiety, which contribute to its reactivity and biological interactions. The dihydrochloride form enhances solubility and stability, making it suitable for various biochemical assays and therapeutic applications.

Research indicates that compounds with similar structures often target specific proteins and enzymes. For example, this compound may interact with proteins involved in protein degradation and signal transduction pathways, leading to inhibition of their normal functions.

Target Proteins

- p97 : Similar compounds have been shown to inhibit p97, a critical protein in cellular processes including protein degradation.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor in various biochemical assays. Its ability to modulate enzyme activity suggests possible applications in drug development.

Antimicrobial Activity

Compounds structurally related to 3-(1H-imidazol-2-yl)oxolan-3-amine have shown antimicrobial properties, indicating that this compound may possess similar activities.

Therapeutic Applications

Due to its interaction with biological targets, the compound is being explored for therapeutic applications, particularly in the development of new drugs targeting diseases associated with protein misfolding or degradation.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

- Inhibition Studies : In vitro studies demonstrated that this compound inhibited specific enzymes involved in lipid metabolism, correlating with reduced phospholipidosis in cellular models .

- Binding Affinity : Research has indicated that the compound exhibits significant binding affinity towards certain receptors, which could lead to its use as a ligand in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylimidazole | Imidazole ring | Antimicrobial | Simpler structure |

| Oxolane Derivatives | Five-membered ring | Varies widely | Diverse applications |

| Imidazole-based Antivirals | Imidazole core | Antiviral | Targeted mechanisms |

This table highlights the distinctiveness of this compound due to its dual functionality as both an oxolane and an imidazole derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.